3-Pyridinepropionic acid
Overview
Description
3-Pyridinepropionic acid (3-PPIA) is a compound that has been extensively studied for its structural and spectroscopic properties, as well as its potential applications in various fields, including medicine and materials science. The compound is characterized by the presence of a pyridine ring attached to a propionic acid moiety, which contributes to its unique chemical behavior and reactivity.
Synthesis Analysis
The synthesis of related pyridine compounds has been explored in various studies. For instance, the synthesis of 3-aminopropionic acids, which are structurally related to 3-PPIA, has been achieved through a one-pot synthesis method, providing a facile approach to these biologically active compounds . Although the direct synthesis of 3-PPIA is not detailed in the provided papers, the methodologies applied to similar compounds could potentially be adapted for the synthesis of 3-PPIA.
Molecular Structure Analysis
The molecular structure of 3-PPIA has been investigated using experimental techniques such as UV-Vis, 1H NMR, and 13C NMR spectroscopy, as well as quantum computational methods . Density functional theory (DFT) calculations have been employed to optimize the structure and predict vibrational frequencies, bond lengths, and angles, which are then compared with experimental data . The study of pyridine-3-carboxylic acid, a compound closely related to 3-PPIA, also provides insights into the monomer and dimer structures, inter- and intra-molecular interactions, and vibrational analysis .
Chemical Reactions Analysis
The reactivity of 3-PPIA has been explored through molecular docking studies, which have shown interactions between the ligand and protein receptors, indicating potential medical applications . Additionally, the study of pyridine boronic acids in combination with polycarboxylic acids has led to the formation of molecular complexes with interesting fluorescence properties, suggesting that 3-PPIA could also participate in the formation of supramolecular networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-PPIA have been characterized through various spectroscopic and computational analyses. The HOMO/LUMO energy gap results suggest adequate charge transfer within the molecule, and the molecular electrostatic potential (MEP) surface has been used to identify possible sites for substituent attack . The study of pyridine-3-carboxylic acid provides additional information on the barrier potential, structure, and vibrational analysis, which can be relevant for understanding the properties of 3-PPIA .
Relevant Case Studies
Case studies involving the interaction of 3-PPIA with protein receptors have demonstrated binding energies that suggest potential applications in the medical field . Additionally, the synthesis of 3-aminopropionic acids and their mechanistic studies offer insights into the synthesis and reactivity of beta-amino acids, which are relevant to the study of 3-PPIA . The formation of molecular complexes with pyridine boronic acids and their structural characterization also provide a context for understanding the potential of 3-PPIA in forming supramolecular structures .
Scientific Research Applications
Application 1: Preparation of Coordination Polymers
- Summary of the Application: 3-Pyridinepropionic acid (PPA) is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application: The preparation involves a reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol . It’s also used in the hydrothermal synthesis of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .
- Results or Outcomes: The result of this application is the formation of new coordination polymers of Ag, Cu, and Zn .
Application 2: UV Photofragmentation Studies
- Summary of the Application: 3-Pyridinepropionic acid (3-PPIA) is used in UV photofragmentation studies of structural isomers .
- Methods of Application: A new laser-based thermal desorption source is utilized in combination with femtosecond multiphoton ionization at 343 nm and 257 nm .
- Results or Outcomes: The study shows that UV photofragmentation produces highly isomer-specific mass spectra .
Application 3: Synthesis of Pyrimidines
- Summary of the Application: 3-Pyridinepropionic acid is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The synthesis of pyrimidines involves various chemical reactions . The specific methods and procedures would depend on the type of pyrimidine being synthesized.
- Results or Outcomes: The result of this application is the formation of pyrimidines that have various pharmacological effects .
Application 4: Chelation of Rare-Earth Ions
- Summary of the Application: 3-Pyridinepropionic acid (PPA) is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+, for the fluorescence enhancement in sol-gels .
- Methods of Application: The chelation involves the reaction of PPA with Eu3+ and Tb3+ ions in a sol-gel .
- Results or Outcomes: The result of this application is the formation of chelates with enhanced fluorescence properties .
Application 5: Synthesis of Pyrimidines
- Summary of the Application: 3-Pyridinepropionic acid is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The synthesis of pyrimidines involves various chemical reactions . The specific methods and procedures would depend on the type of pyrimidine being synthesized.
- Results or Outcomes: The result of this application is the formation of pyrimidines that have various pharmacological effects .
Application 6: Chelation of Rare-Earth Ions
- Summary of the Application: 3-Pyridinepropionic acid (PPA) is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+, for the fluorescence enhancement in sol-gels .
- Methods of Application: The chelation involves the reaction of PPA with Eu3+ and Tb3+ ions in a sol-gel .
- Results or Outcomes: The result of this application is the formation of chelates with enhanced fluorescence properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXIUUWINKTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293459 | |
Record name | 3-Pyridinepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinepropionic acid | |
CAS RN |
3724-19-4 | |
Record name | 3-Pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRIDINEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPK99G68KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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